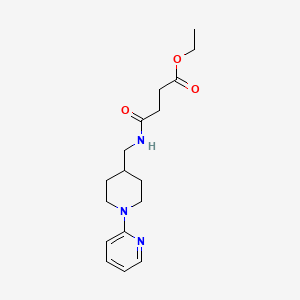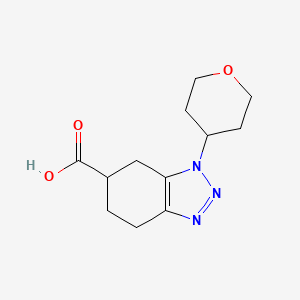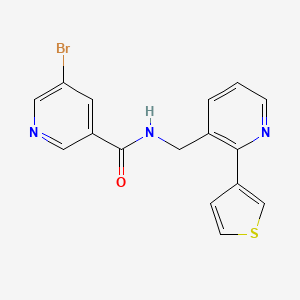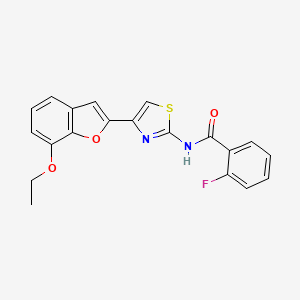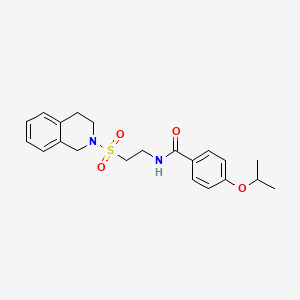![molecular formula C12H18ClNO4 B2493867 Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride CAS No. 2411201-69-7](/img/structure/B2493867.png)
Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride" is a compound with potential applications in various fields, including agricultural chemistry and medicinal research. The interest in such compounds primarily revolves around their synthesis, molecular structure, and physicochemical properties, which can provide insights into their reactivity, stability, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves several steps, including the preparation of intermediates and the final compound through reactions such as esterification, chlorination, and amination. For instance, the synthesis of similar compounds has been reported through multi-step processes, involving selective methylation, chlorination, and hydrolysis, followed by reaction with amines or alcohols to yield the desired product with high purity and yield (Hayashi & Kouji, 1990).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential biological activity. Techniques like NMR spectroscopy, X-ray crystallography, and molecular modeling are commonly employed. Studies have shown that the molecular structure of related compounds can be characterized by specific intermolecular interactions, such as hydrogen bonding, which influence their chemical reactivity and physical properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and similar compounds involves various types of reactions, including interactions with nucleophiles and electrophiles, which can lead to the formation of new bonds or functional groups. The presence of functional groups such as esters and ethers in these molecules plays a significant role in their chemical behavior (Mao et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its formulation for agricultural or pharmaceutical use. Analyzing the physical properties requires experimental measurements and computational predictions to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are determined by the molecular structure and functional groups present in the compound. Studies on related compounds have explored their reactivity, highlighting the influence of substituents on their chemical properties and potential for further functionalization or reaction with biomolecules (Knuutinen et al., 1988).
科学的研究の応用
Synthesis and Chemical Reactions
Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is involved in various synthesis and chemical reaction studies. For instance, it participates in reactions with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of target amides along with the butyl ester of the corresponding acid, which shows resistance to aminolysis (I. Novakov et al., 2017). This highlights its potential in synthesizing complex organic compounds and studying their chemical behavior.
Herbicidal Activity
Research into the herbicidal effects of related compounds, such as the geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate (Code No. AKH-7088), has shown significant activity against broadleaf weeds in agricultural settings without affecting the crops negatively (Yoshiharu Hayashi & H. Kouji, 1990). This suggests the potential for methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride and its derivatives to be developed into effective herbicides.
Metabolic Studies
In the domain of pharmacology and toxicology, the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been extensively studied, providing insights into the metabolic pathways and potential toxicological profiles of these compounds. Such studies help in understanding the metabolic fate of similar compounds, including methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride, in biological systems (S. Coleman et al., 2000).
Environmental Degradation
Research into the complete oxidation of related compounds like metolachlor and methyl parathion in water using the photoassisted Fenton reaction demonstrates the potential for environmental remediation techniques to address pollution from such organic contaminants. These studies provide a framework for understanding how methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride might be degraded in aquatic environments, contributing to the development of more sustainable chemical practices (J. Pignatello & Yunfu. Sun, 1995).
Microbial Metabolism
The metabolism of compounds like 2-phenoxyethanol into phenol and acetate by strictly anaerobic Gram-positive bacteria highlights the role of microbial processes in the biodegradation of ether compounds. Such studies can inform bioremediation strategies and the environmental fate of structurally related compounds, including methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride (G. Speranza et al., 2002).
特性
IUPAC Name |
methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-8(13)9-4-5-10(11(6-9)15-2)17-7-12(14)16-3;/h4-6,8H,7,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQVWTDVZQLNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(=O)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

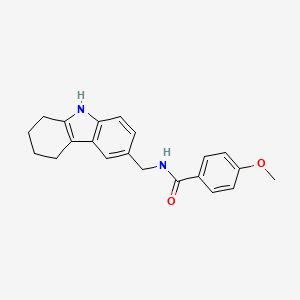
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)
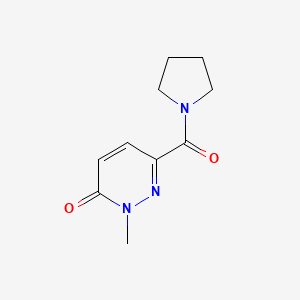
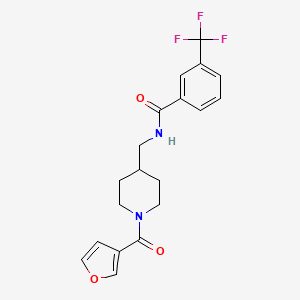
![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)
